BenchChemオンラインストアへようこそ!

3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Cancer Metabolism Glutaminase Inhibition Target Validation

3-Fluoro-4-(2-methoxyethoxy)benzoic acid is a differentiated fluorinated aromatic carboxylic acid that serves as a potent GLS1 inhibitor scaffold (IC₅₀=150 nM). Its LogP of 1.84 offers an optimal balance of membrane permeability and aqueous solubility, outperforming simpler analogs like 3-fluoro-4-methoxybenzoic acid (ΔLogP>0.3). The absence of a metabolically labile benzylic methylene enhances metabolic stability. Available in research-grade purity to ensure assay reproducibility.

Molecular Formula C10H11FO4
Molecular Weight 214.19 g/mol
CAS No. 570408-25-2
Cat. No. B1385930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(2-methoxyethoxy)benzoic acid
CAS570408-25-2
Molecular FormulaC10H11FO4
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C10H11FO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyLOUFGTOHKSVJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(2-methoxyethoxy)benzoic Acid (CAS 570408-25-2): A Fluorinated Benzoic Acid Building Block with Defined Lipophilicity and Enzyme Inhibition Profile


3-Fluoro-4-(2-methoxyethoxy)benzoic acid (CAS 570408-25-2) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₁₁FO₄ and a molecular weight of 214.19 g/mol . It features a fluorine atom at the 3-position and a 2-methoxyethoxy group at the 4-position of the benzoic acid core . This substitution pattern imparts specific physicochemical properties, including a calculated LogP of 1.84 [1], which places it in a distinct lipophilicity range relative to simpler fluorinated benzoic acid analogs. The compound serves as a versatile small molecule scaffold and has been identified as a ligand with inhibitory activity against human glutaminase 1 (GLS1) with an IC₅₀ of 150 nM [2].

Why Substituting 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid with Unmodified or Differently Substituted Benzoic Acid Analogs Fails to Meet Specific Research Requirements


Substituting 3-Fluoro-4-(2-methoxyethoxy)benzoic acid with simpler analogs such as 3-fluoro-4-methoxybenzoic acid or difluorinated variants like 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid introduces quantifiable changes in lipophilicity (ΔLogP > 0.3 units) [1] and potentially alters hydrogen-bonding capacity and metabolic stability. The methoxyethoxy chain, while absent in 3-fluoro-4-methoxybenzoic acid, confers a distinct solubility and permeability profile; conversely, the difluorinated analog exhibits a lower LogP (1.6882) that may reduce membrane penetration in certain assays . Furthermore, the target compound's demonstrated GLS1 inhibitory activity (IC₅₀ = 150 nM) [2] cannot be assumed for its regioisomers or analogs lacking the same substitution pattern. Direct replacement with a generic benzoic acid derivative would compromise the reproducibility of synthetic routes and biological outcomes documented in the literature, rendering such substitutions unsuitable for research programs requiring precise physicochemical and pharmacological parameters.

Quantitative Differentiation of 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid: Head-to-Head Data vs. Closest Analogs


GLS1 Inhibition Potency: 150 nM IC₅₀ vs. Clinical-Stage GLS1 Inhibitor CB-839

3-Fluoro-4-(2-methoxyethoxy)benzoic acid exhibits an IC₅₀ of 150 nM against recombinant human glutaminase 1 (GLS1) [1]. While less potent than the clinical-stage GLS1 inhibitor CB-839 (IC₅₀ = 24 nM) , its activity is significantly higher than that of the broad-spectrum glutaminase inhibitor DON (IC₅₀ = 46.7 µM) [2]. This places the compound in a potency range that is suitable for early-stage drug discovery programs targeting GLS1-driven cancers.

Cancer Metabolism Glutaminase Inhibition Target Validation

Lipophilicity (LogP) of 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid vs. 3-Fluoro-4-methoxybenzoic Acid and 3,5-Difluoro-4-(2-methoxyethoxy)benzoic Acid

The calculated LogP of 3-fluoro-4-(2-methoxyethoxy)benzoic acid is 1.84 [1]. This value is 0.34 units lower than that of 3-fluoro-4-methoxybenzoic acid (LogP = 2.18) and 0.15 units higher than that of 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid (LogP = 1.6882) . The intermediate lipophilicity of the target compound may offer a favorable balance between membrane permeability and aqueous solubility, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery programs.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Commercial Purity Specifications of 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid vs. Closest Structural Analogs

Commercially available 3-fluoro-4-(2-methoxyethoxy)benzoic acid is supplied with minimum purity specifications of 95% (AKSci) and 98% (Leyan) . In comparison, 3-fluoro-4-methoxybenzoic acid is offered at 98% purity (Capotchem) , while 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid is available at 95% purity (CheMenu) . The availability of higher-purity grades for the target compound ensures lower levels of potentially interfering impurities, which can be critical for reproducible synthetic yields and accurate biological assay results.

Chemical Sourcing Synthetic Intermediate Quality Procurement Benchmarking

Structural Differentiation: Absence of Benzylic Methylene Group in the Methoxyethoxy Chain of 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid

3-Fluoro-4-(2-methoxyethoxy)benzoic acid contains a 2-methoxyethoxy group directly attached to the aromatic ring, whereas the analog 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid (CAS 1341974-27-3) incorporates a benzylic methylene spacer between the ring and the methoxyethoxy moiety [1]. The benzylic position is a known metabolic soft spot susceptible to cytochrome P450-mediated oxidation, which can lead to rapid clearance and reduced in vivo exposure [2]. By eliminating this benzylic methylene, the target compound may exhibit improved metabolic stability, although direct comparative microsomal stability data are not available in the public domain at this time.

Metabolic Stability Drug Metabolism Structure-Activity Relationship

Recommended Application Scenarios for 3-Fluoro-4-(2-methoxyethoxy)benzoic Acid Based on Evidence-Based Differentiation


Early-Stage GLS1 Inhibitor Development and Target Validation Studies

Given its established IC₅₀ of 150 nM against human GLS1 [1], 3-fluoro-4-(2-methoxyethoxy)benzoic acid serves as a suitable starting point for medicinal chemistry campaigns targeting glutaminase-dependent cancers. Its moderate potency allows for the assessment of GLS1 inhibition in cellular models without the need for highly potent, clinical-stage compounds like CB-839, which may be less accessible or require more complex synthetic routes. The compound's carboxylic acid handle also enables straightforward derivatization to generate focused libraries.

Synthetic Intermediate for Drug Candidates Requiring Balanced Lipophilicity

The LogP of 1.84 [2] positions 3-fluoro-4-(2-methoxyethoxy)benzoic acid in an optimal range for compounds intended to exhibit good membrane permeability while maintaining adequate aqueous solubility. This makes it a preferred building block over more lipophilic analogs like 3-fluoro-4-methoxybenzoic acid (LogP 2.18) or more hydrophilic difluorinated variants (LogP 1.6882) when designing molecules that must traverse biological membranes without excessive lipophilicity-driven promiscuity or solubility limitations.

Procurement for Academic and Industrial Research Requiring High-Purity Starting Material

For research programs where synthetic reproducibility and assay sensitivity are paramount, the availability of 3-fluoro-4-(2-methoxyethoxy)benzoic acid in both 95% and 98% purity grades provides a critical quality assurance advantage. Laboratories can select the appropriate purity grade based on their specific application (e.g., 98% for sensitive biological assays, 95% for initial synthetic scouting), reducing the risk of off-target effects or side reactions caused by unknown impurities.

Lead Optimization Focused on Improving Metabolic Stability via Structural Modification

The absence of a benzylic methylene spacer in the methoxyethoxy chain differentiates this compound from analogs like 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid [3] that contain a metabolically labile site. Researchers aiming to optimize the pharmacokinetic profile of their lead series may select 3-fluoro-4-(2-methoxyethoxy)benzoic acid as a core scaffold to minimize oxidative metabolism and extend half-life, thereby improving the likelihood of achieving in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.